

Cross-referencing N-Phenylphthalimide spectral data with NIST and PubChem databases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Data of N-Phenylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **N- Phenylphthalimide** and a structurally related alternative, N-Methylphthalimide. The data presented is cross-referenced from the National Institute of Standards and Technology (NIST) and PubChem databases, offering a reliable resource for compound identification and characterization.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the key quantitative spectral data for **N-Phenylphthalimide** and N-Methylphthalimide, facilitating a direct comparison of their mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles.

Table 1: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)	Database Source
N-Phenylphthalimide	223	179, 104, 77, 76, 51, 50	NIST, PubChem[1]
N-Methylphthalimide	161	133, 105, 104, 77, 76, 50	PubChem[2]

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment	Database Source
N- Phenylphthalimid e	7.95 - 7.82	m	Phthalimide Protons	Benchchem[3]
7.49 - 7.10	m	Phenyl Protons	Benchchem[3]	
N- Methylphthalimid e	7.84 - 7.71	m	Phthalimide Protons	ChemicalBook[1]
3.17	S	Methyl Protons		

Table 3: 13C NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm	Assignment	Database Source
N-Phenylphthalimide	166.8	Carbonyl Carbons	Benchchem[3]
135.0 - 123.0	Aromatic Carbons	Benchchem[3]	
N-Methylphthalimide	168.4	Carbonyl Carbons	-
134.0, 132.1, 123.3	Aromatic Carbons		-
24.1	Methyl Carbon	_	

Table 4: Infrared (IR) Spectroscopy Data

Compound	Absorption Bands (cm ⁻¹)	Assignment	Database Source
N-Phenylphthalimide	1770, 1710	C=O (asymmetric and symmetric stretching)	Benchchem[3]
760, 690	Aromatic C-H Bending	Benchchem[3]	
N-Methylphthalimide	1774, 1713	C=O (asymmetric and symmetric stretching)	
768, 720	Aromatic C-H Bending		

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary between different data acquisitions, the following provides a generalized overview of the methodologies typically employed.

Mass Spectrometry (MS)

Instrumentation: A variety of mass spectrometers can be utilized, with common examples being quadrupole or time-of-flight (TOF) analyzers. For volatile compounds like **N- Phenylphthalimide** and N-Methylphthalimide, Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used technique.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

Ionization: Electron Ionization (EI) is a common method for generating ions from these types of molecules. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion.

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used to acquire ¹H and ¹³C NMR spectra.

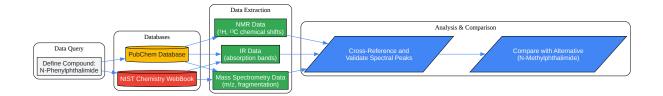
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

Data Acquisition:

- ¹H NMR: A pulse sequence is applied to excite the hydrogen nuclei. The resulting free induction decay (FID) is recorded and then Fourier transformed to produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
- ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by attached protons.

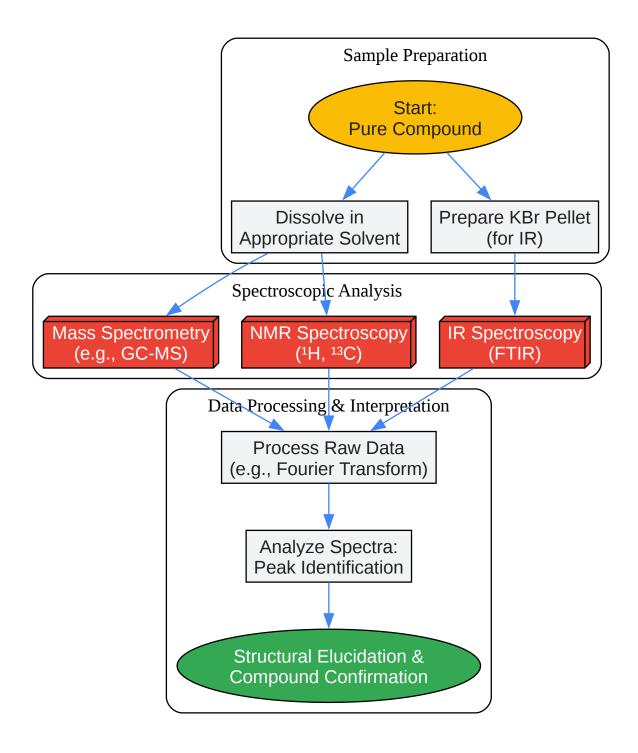
Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.


Sample Preparation: For solid samples like **N-Phenylphthalimide** and N-Methylphthalimide, the Potassium Bromide (KBr) pellet method is frequently employed. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull with Nujol.

Data Acquisition: The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer allows for the simultaneous measurement of all frequencies. The resulting interferogram is then Fourier transformed to produce the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflow


To better illustrate the processes involved in spectral data analysis and acquisition, the following diagrams are provided.

Click to download full resolution via product page

Cross-referencing spectral data between NIST and PubChem.

Click to download full resolution via product page

A generalized workflow for acquiring spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Methylphthalimide(550-44-7) 1H NMR [m.chemicalbook.com]
- 2. N-Methylphthalimide | C9H7NO2 | CID 11074 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cross-referencing N-Phenylphthalimide spectral data with NIST and PubChem databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217360#cross-referencing-n-phenylphthalimide-spectral-data-with-nist-and-pubchem-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

